molecular formula C21H25N5O5 B11188614 N-(2,4-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11188614
M. Wt: 427.5 g/mol
InChI Key: BUWZEEBBALDTOF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a structurally complex pyrido[2,3-d]pyrimidine derivative. Its core scaffold features a tetrahydropyrido-pyrimidine ring system substituted with a 2,4-dimethoxyphenyl carboxamide group, a piperidinyl moiety at position 2, and hydroxyl and oxo groups at positions 4 and 7, respectively . The piperidinyl group contributes to basicity and lipophilicity, which may modulate blood-brain barrier permeability or target engagement in neurological or oncological contexts.

Properties

Molecular Formula

C21H25N5O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H25N5O5/c1-30-12-6-7-14(15(10-12)31-2)22-19(28)13-11-16(27)23-18-17(13)20(29)25-21(24-18)26-8-4-3-5-9-26/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,28)(H2,23,24,25,27,29)

InChI Key

BUWZEEBBALDTOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as reagents.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via electrophilic aromatic substitution reactions, using suitable dimethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight* Biological Activity (if reported) Synthesis Yield/Approach
Target Compound 2,4-dimethoxyphenyl, 4-OH, 7-oxo, piperidinyl ~470 g/mol† N/A Likely multi-step synthesis
4-Amino-N-(4-chlorophenyl)-7-oxo-2-(piperidinyl)-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide 4-Cl-phenyl, 4-NH₂, 7-oxo, piperidinyl ~455 g/mol N/A Not specified
6-Methyl-2-oxo-N-phenyl-4-(4-nitrophenyl)-tetrahydropyrimidine-5-carboxamide 4-NO₂-phenyl, 2-oxo, methyl ~366 g/mol N/A 85–93% yield via condensation
7-(Phenylsulfonyl)-N-phenyl-tetrahydropyrido-thieno[2,3-d]pyrimidin-4-amine Phenylsulfonyl, phenylamino, thieno-pyrido fusion ~450–500 g/mol Antimicrobial (Gram+/−, fungi) Piperidinone-based synthesis

*Calculated based on molecular formula; †Estimated.

Analysis of Substituent Effects :
  • Aromatic Ring Substitutions: The target’s 2,4-dimethoxyphenyl group provides electron-donating methoxy groups, enhancing solubility compared to electron-withdrawing groups (e.g., 4-NO₂ in ). This may reduce cellular toxicity but could lower binding affinity to hydrophobic pockets .
  • Heterocyclic Moieties: The piperidinyl group (common in the target and ) increases basicity, which may improve pharmacokinetic profiles by facilitating salt formation. In contrast, thieno-pyrido fused systems in enhance planarity, possibly improving DNA intercalation or kinase inhibition .
  • Functional Groups :

    • The 4-OH group in the target could participate in hydrogen bonding, a feature absent in the 4-NH₂ analog . This difference may alter target selectivity or metabolic stability.

Spectral and Physicochemical Properties

  • IR/NMR Trends :

    • The target’s 4-OH group would show a broad IR peak at ~3200–3500 cm⁻¹, while the 7-oxo group exhibits a strong C=O stretch near 1680 cm⁻¹ .
    • In the ¹H NMR, the 2,4-dimethoxyphenyl protons would resonate as two singlets (δ 3.8–4.0 ppm for OCH₃) and aromatic protons at δ 6.5–7.5 ppm, distinct from the 4-Cl-phenyl analog’s deshielded signals .
  • Solubility and Stability :

    • The 2,4-dimethoxy groups improve water solubility compared to nitro- or chloro-substituted analogs . However, the piperidinyl moiety may reduce solubility at physiological pH due to partial protonation.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, structural analogs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study:
In a study evaluating the efficacy of pyrimidine derivatives on MCF-7 breast cancer cells, compounds demonstrated an IC50 value of approximately 1.2 µM. This indicates potent cytotoxicity and suggests that the presence of specific functional groups can enhance biological activity against cancer cells .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways associated with cancer progression. For example:

  • Inhibition of DHFR : Some studies suggest that similar compounds may inhibit dihydrofolate reductase (DHFR) activity, leading to reduced nucleotide synthesis and subsequent cell growth inhibition .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cells, as indicated by increased levels of pro-apoptotic factors such as BAX and decreased levels of anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to downregulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways.

Table 1: Biological Activity Summary of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A1.2MCF-7Induces apoptosis
Compound B0.9Panc-1Inhibits DHFR
Compound C1.5A549Anti-inflammatory via NF-kB inhibition

Table 2: Structure Activity Relationship (SAR)

Functional GroupEffect on Activity
DimethoxyphenylEnhances cytotoxicity
Hydroxy groupIncreases solubility
Piperidine moietyImproves receptor binding

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